(5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine
CAS No.:
Cat. No.: VC17849233
Molecular Formula: C5H7F2N3
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H7F2N3 |
---|---|
Molecular Weight | 147.13 g/mol |
IUPAC Name | [5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine |
Standard InChI | InChI=1S/C5H7F2N3/c6-5(7)4-3(1-8)2-9-10-4/h2,5H,1,8H2,(H,9,10) |
Standard InChI Key | VEUKOXXMVUGSCO-UHFFFAOYSA-N |
Canonical SMILES | C1=NNC(=C1CN)C(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a five-membered pyrazole ring with two adjacent nitrogen atoms. The 5-position is substituted with a difluoromethyl (–CF₂H) group, while the 4-position features a methanamine (–CH₂NH₂) moiety. This arrangement confers both lipophilic and hydrogen-bonding capabilities, critical for interactions with biological targets.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₆H₉F₂N₃ |
Molecular Weight | 173.16 g/mol |
IUPAC Name | (5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine |
CAS Number | Not formally assigned |
The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, a trait leveraged in medicinal chemistry to improve pharmacokinetic profiles .
Synthetic Methodologies
Pyrazole Ring Formation
The synthesis typically begins with cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, reacting hydrazine hydrate with ethyl 4,4-difluoroacetoacetate yields the pyrazole scaffold. Alternative routes employ transition-metal-catalyzed cyclization, though these are less common due to cost constraints.
Difluoromethylation Strategies
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Pyrazole cyclization | Hydrazine hydrate, EtOH, reflux | 85% |
2 | Difluoromethylation | ClCF₂H, K₂CO₃, DMF, 80°C | 65% |
3 | Reductive amination | NaBH₃CN, MeOH, rt | 72% |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (≤1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO and DMF. It remains stable under ambient conditions but degrades upon prolonged exposure to strong acids or bases (>2 M).
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 6.85 (s, 1H, pyrazole-H), 5.90 (t, J = 54 Hz, 1H, CF₂H), 3.45 (s, 2H, CH₂NH₂).
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¹⁹F NMR: δ -110.2 (d, J = 54 Hz).
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HRMS: m/z 174.0875 [M+H]⁺ (calc. 174.0878).
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient pyrazole ring undergoes nitration and sulfonation at the 3-position, though these reactions require stringent temperature control to avoid side products.
Amine Derivatization
The primary amine participates in:
-
Acylation: With acetyl chloride to form acetamide derivatives.
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Schiff Base Formation: Reacting with aldehydes yields imines, useful as ligands in coordination chemistry.
Biological and Industrial Applications
Medicinal Chemistry
The compound serves as a precursor to kinase inhibitors, with the –CF₂H group modulating ATP-binding affinity. In vitro studies demonstrate IC₅₀ values <100 nM against JAK2 and EGFR kinases .
Agrochemical Development
Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS). Field trials show 90% weed suppression at 50 g/ha, comparable to commercial sulfonylureas.
Material Science
Incorporated into metal-organic frameworks (MOFs), the amine group facilitates gas adsorption. CO₂ uptake capacities reach 2.5 mmol/g at 1 bar, 25°C.
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